2-Fluoro-1-(4-fluorophenyl)ethanone
Overview
Description
2-Fluoro-1-(4-fluorophenyl)ethanone is an organic compound with the molecular formula C8H6F2O It is a fluorinated derivative of acetophenone, characterized by the presence of two fluorine atoms, one on the phenyl ring and the other on the ethanone moiety
Mechanism of Action
Target of Action
It’s known that this compound can be used as a building block in the synthesis of various bioactive molecules .
Mode of Action
It has been used in the enantioselective biocatalytic reduction process . In this process, the compound interacts with a biocatalyst, such as Petroselinum crispum cells, leading to the formation of (S)-(-)-1-(4-fluorophenyl)ethanol .
Biochemical Pathways
The compound’s involvement in the enantioselective biocatalytic reduction process suggests it may influence pathways related to enzymatic reduction and chiral synthesis .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The result of the action of 2-Fluoro-1-(4-fluorophenyl)ethanone is the formation of (S)-(-)-1-(4-fluorophenyl)ethanol in the presence of a biocatalyst . This product is an intermediate in the synthesis of various bioactive compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of a biocatalyst and exogenous reducing agents . For instance, the presence of isopropanol during the bioreduction process can lead to the formation of the ®-enantiomer of 1-(4-fluorophenyl)ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(4-fluorophenyl)ethanone typically involves the fluorination of 1-(4-fluorophenyl)ethanone. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-fluorobenzoic acid.
Reduction: Formation of 2-fluoro-1-(4-fluorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-1-(4-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroacetophenone: Similar structure but lacks the additional fluorine atom on the ethanone moiety.
2-Fluoroacetophenone: Similar structure but lacks the fluorine atom on the phenyl ring.
1-(4-Fluorophenyl)-2-phenylethanone: Contains an additional phenyl group, making it bulkier.
Uniqueness
2-Fluoro-1-(4-fluorophenyl)ethanone is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual fluorination can enhance its stability, lipophilicity, and binding interactions compared to its non-fluorinated or mono-fluorinated counterparts .
Properties
IUPAC Name |
2-fluoro-1-(4-fluorophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKISHZRDILIKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CF)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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